molecular formula C14H20N2O2S B11521004 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol

4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol

Cat. No.: B11521004
M. Wt: 280.39 g/mol
InChI Key: QIRYTGXNZFLQTI-UHFFFAOYSA-N
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Description

4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with methyl and methylsulfanyl groups, and a benzene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol typically involves multi-step organic reactionsThe final step often involves the attachment of the benzene ring with hydroxyl groups through a coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrahydropyrimidine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism by which 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol exerts its effects is primarily through its interaction with specific molecular targets. The methylsulfanyl group can participate in redox reactions, while the hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4,4’,4’'- (2,4,6-trimethylbenzene-1,3,5-triyl)tribenzoic acid
  • 2,2,4-trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness: Compared to similar compounds, 4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol stands out due to its specific substitution pattern and the presence of both methylsulfanyl and hydroxyl groups. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

4-(4,6,6-trimethyl-2-methylsulfanyl-1,5-dihydropyrimidin-4-yl)benzene-1,3-diol

InChI

InChI=1S/C14H20N2O2S/c1-13(2)8-14(3,16-12(15-13)19-4)10-6-5-9(17)7-11(10)18/h5-7,17-18H,8H2,1-4H3,(H,15,16)

InChI Key

QIRYTGXNZFLQTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=C(N1)SC)(C)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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